2,3-dimethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Beschreibung
This compound features a pyrimidine core substituted at position 2 with a methyl group and at position 6 with a 1H-pyrazol-1-yl moiety. The pyrimidine is linked via an ethylamino group to a 2,3-dimethoxy-substituted benzamide (Figure 1). Such structural motifs are common in kinase inhibitors or G protein-coupled receptor (GPCR) modulators, where the pyrimidine acts as a hinge-binding domain, and the benzamide contributes to hydrophobic interactions . The pyrazole substituent may enhance solubility or engage in hydrogen bonding, distinguishing it from bulkier heterocycles like piperidine.
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-13-23-16(12-17(24-13)25-11-5-8-22-25)20-9-10-21-19(26)14-6-4-7-15(27-2)18(14)28-3/h4-8,11-12H,9-10H2,1-3H3,(H,21,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFWSSRXYDKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2,3-Dimethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 378.46 g/mol
- CAS Number : 1170463-36-1
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes the findings from various studies:
| Study | Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 5.85 | Induction of apoptosis |
| Study B | A549 (lung cancer) | 3.0 | Inhibition of cell proliferation |
| Study C | HCT116 (colon cancer) | 4.53 | CDK2 inhibition |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle progression.
- Inhibition of Angiogenesis : The compound may interfere with vascular endothelial growth factor (VEGF)-induced proliferation in endothelial cells, thereby inhibiting tumor growth.
Case Study 1: MCF-7 Cell Line
In a study examining the effects on the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's efficacy in inducing apoptosis.
Case Study 2: A549 Cell Line
Another study focused on the A549 lung cancer cell line, where the compound demonstrated an IC value of 3.0 µM. The treatment led to significant inhibition of cell proliferation and induced autophagy without triggering apoptosis, indicating a complex mechanism at play.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Key Differences
A comparative analysis of the target compound and analogs from available literature reveals critical distinctions in substituents, linkers, and core scaffolds (Table 1).
Table 1: Structural Comparison of Key Compounds
Functional Implications of Structural Variations
Pyrimidine Substituents: The target compound’s pyrazole substituent (vs. piperidine in ) may reduce steric hindrance and improve selectivity for kinases sensitive to planar heterocycles. Piperidine in could enhance membrane permeability due to its basicity.
Linker Flexibility: The ethylamino linker in the target compound offers conformational flexibility, possibly accommodating diverse binding pockets. In contrast, the oxy linker in and oxyethoxy in may restrict orientation, favoring specific receptor conformations.
Benzamide Modifications :
Hypothesized Pharmacological Profiles
While direct activity data for these compounds is unavailable, structural analogs suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
